1-(3-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Description
1-(3-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative characterized by a 3-fluoro-benzyl group at the 1-position, methyl groups at the 3- and 5-positions of the pyrazole ring, and a pinacol boronate ester at the 4-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for constructing biaryl frameworks . Structural verification of such compounds often employs single-crystal X-ray diffraction (SC-XRD) and spectroscopic techniques (IR, NMR) .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BFN2O2/c1-12-16(19-23-17(3,4)18(5,6)24-19)13(2)22(21-12)11-14-8-7-9-15(20)10-14/h7-10H,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMATVYDEFXJNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=CC(=CC=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601114688 | |
| Record name | 1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601114688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1450642-70-2 | |
| Record name | 1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1450642-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601114688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrazole Core Preparation and Methylation
- Starting from 4-methyl-1H-pyrazole, methylation at the 3-position is achieved using methyl iodide in the presence of sodium hydride (NaH) as a base.
- The reaction is performed in tetrahydrofuran (THF) at low temperature (0 °C) followed by room temperature stirring.
- The by-product sodium iodide (NaI) is removed by filtration.
- This step yields 3,5-dimethylpyrazole, a key intermediate for further functionalization.
Introduction of the 3-Fluoro-benzyl Group
- The 1-position of the pyrazole ring is alkylated with 3-fluoro-benzyl halide (commonly bromide or chloride).
- This nucleophilic substitution reaction is typically catalyzed or facilitated under basic conditions.
- The reaction conditions must be controlled to avoid over-alkylation or side reactions.
Installation of the Boronic Ester (Dioxaborolane) Group
- The boronic ester moiety is introduced at the 4-position of the pyrazole ring.
- This is commonly achieved through palladium-catalyzed borylation reactions, such as Miyaura borylation, using bis(pinacolato)diboron as the boron source.
- The reaction involves oxidative addition of the pyrazole precursor (often halogenated at the 4-position) to a Pd(0) catalyst, transmetallation with the diboron reagent, and reductive elimination to form the boronate ester.
- Reaction conditions typically include an inert atmosphere, base (e.g., potassium acetate), and elevated temperatures.
Detailed Experimental Procedure (Representative Example)
Research Findings and Optimization Notes
- The use of sodium hydride as a strong base in methylation ensures high conversion but requires careful handling due to reactivity.
- Alkylation with fluorobenzyl halide benefits from polar aprotic solvents to enhance nucleophilicity and solubility.
- Palladium-catalyzed borylation is sensitive to moisture and oxygen; rigorous inert atmosphere improves yield and purity.
- The choice of ligand on palladium (e.g., dppf) affects catalytic efficiency.
- Reaction times for borylation vary from several hours to overnight depending on scale and catalyst loading.
- Purification is typically performed by column chromatography or recrystallization to isolate the boronic ester in high purity.
Data Summary Table
| Parameter | Value / Condition | Comments |
|---|---|---|
| Molecular Formula | C18H24BFN2O2 | Confirmed by elemental analysis |
| Molecular Weight | 330.2 g/mol | Matches calculated value |
| Methylation Base | NaH (60% in mineral oil) | Effective for deprotonation |
| Methylation Solvent | THF | Anhydrous, inert atmosphere recommended |
| Alkylation Reagent | 3-Fluoro-benzyl bromide | High purity required |
| Alkylation Solvent | DMF or similar | Polar aprotic solvent preferred |
| Borylation Catalyst | Pd(dppf)Cl2 | Commonly used for Miyaura borylation |
| Borylation Base | KOAc | Mild base, facilitates transmetallation |
| Borylation Solvent | Dioxane | High boiling point solvent |
| Reaction Temperature (Borylation) | 80-100 °C | Optimized for catalyst activity |
| Yield Range | Typically 60-85% overall | Depends on scale and purification |
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.
Reduction: The fluorobenzyl group can undergo reduction reactions to form the corresponding benzyl alcohol or alkane.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
Cross-Coupling Products: Aryl or vinyl-substituted pyrazoles.
Oxidation Products: Alcohols or phenols.
Reduction Products: Benzyl alcohols or alkanes.
Scientific Research Applications
1-(3-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole depends on its application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, forming a bond with the electrophilic carbon of the aryl or vinyl halide. This process is facilitated by the palladium catalyst, which undergoes oxidative addition and reductive elimination steps .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights:
Fluorination Patterns: Mono-fluoro (target compound) vs. di-fluoro () benzyl groups: Di-fluoro analogs exhibit higher metabolic stability and lipophilicity due to increased fluorine content, which enhances C-F bond strength and hydrophobic interactions .
Steric Effects :
- The 3-fluoro-4-methyl-benzyl variant () demonstrates increased steric bulk, which may hinder boron’s accessibility in Suzuki reactions, reducing reaction efficiency .
Molecular Weight and Solubility :
- The difluoromethyl analog () has a significantly lower molecular weight (244.05 vs. 347.21), improving aqueous solubility but limiting applicability in lipid-rich environments .
Structural Characterization :
- SC-XRD and NMR () are standard for confirming regiochemistry and boronate ester integrity, critical for reproducibility in drug discovery .
Biological Activity
1-(3-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1450642-70-2) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a pyrazole core substituted with a fluorobenzyl group and a dioxaborolane moiety. The presence of these functional groups is significant for its biological activity.
- Molecular Formula : CHB F NO
- Molecular Weight : 330.20 g/mol
- CAS Number : 1450642-70-2
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of compounds similar to this compound. For instance, the introduction of fluorine in the ortho position of the benzene ring has been shown to enhance antiproliferative activity against prostate cancer cell lines. This increase in activity can be attributed to improved lipophilicity and interaction with cellular targets.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the dioxaborolane moiety plays a crucial role in modulating enzyme activity related to cancer progression.
Inhibition Studies
In vitro studies indicate that related compounds have shown promising results in inhibiting key enzymes involved in cancer cell proliferation:
| Compound | Target Enzyme | IC (nM) |
|---|---|---|
| 3BoA | Autotaxin | 13 |
| PF-8380 | LPA Production | 2.8 |
These findings suggest that modifications to the structure of pyrazole derivatives can lead to significant changes in their biological activity.
Case Study 1: Prostate Cancer Treatment
A series of experiments were conducted to evaluate the efficacy of fluorinated pyrazole derivatives on LAPC-4 prostate cancer cells. The results indicated that compounds with fluorine substitutions exhibited enhanced antiproliferative effects compared to their non-fluorinated counterparts.
Case Study 2: Inflammation Models
In another study focusing on inflammatory diseases, boronic acid derivatives were evaluated for their ability to inhibit chemokine receptors CXCR1 and CXCR2. Compounds similar to this compound showed significant inhibition of calcium flux in human neutrophils:
| Compound | IC (μM) |
|---|---|
| SX-517 | 0.038 |
| Control | >10 |
This demonstrates the potential for these compounds as therapeutic agents in managing inflammatory conditions.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(3-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole?
The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging the boronic ester moiety. A common method involves coupling a pre-functionalized pyrazole precursor with a boronic acid pinacol ester under Suzuki-Miyaura conditions. For example, halogenated pyrazole intermediates (e.g., 4-bromo-1-(3-fluoro-benzyl)-3,5-dimethyl-1H-pyrazole) can react with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of Pd(PPh₃)₄, K₂CO₃, and a solvent like dioxane/water (3:1) at 80–90°C for 12–24 hours . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product in >75% yield.
Q. How should researchers characterize the purity and structural integrity of this compound?
A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., benzyl group at N1, methyl groups at C3/C5, and boronic ester at C4). ¹⁹F NMR verifies the fluorobenzyl group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₀H₂₆BFN₂O₂) and isotopic patterns .
- Infrared (IR) Spectroscopy : Peaks near 1340–1380 cm⁻¹ confirm B-O bond vibrations in the dioxaborolane ring .
Q. What are the stability considerations for handling and storing this compound?
The boronic ester is moisture-sensitive and prone to hydrolysis. Store under inert atmosphere (argon or nitrogen) at –20°C in sealed vials with desiccants. Avoid prolonged exposure to air or protic solvents. Stability tests via TLC or HPLC should be conducted monthly to monitor degradation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the boronic ester moiety in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment of the boronic ester. Key parameters include:
- Boron Oxidation State : The sp²-hybridized boron atom’s electrophilicity facilitates transmetalation in Suzuki reactions.
- Steric Effects : The tetramethyl dioxaborolane group reduces steric hindrance compared to bulkier esters, enhancing coupling efficiency.
Benchmark computational results against experimental yields to refine reaction conditions .
Q. What strategies resolve contradictions in biological activity data for pyrazole-boronic ester derivatives?
Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability) may arise from:
- Solubility Issues : Use co-solvents (DMSO ≤1%) or surfactants (Tween-20) to improve aqueous solubility.
- Off-Target Effects : Perform counter-screens against related enzymes (e.g., kinase panels) to confirm selectivity.
- Metabolic Stability : Assess liver microsome stability to rule out rapid degradation in vitro .
Q. How can structure-activity relationship (SAR) studies optimize this compound for medicinal chemistry applications?
Systematic modifications include:
- Fluorobenzyl Substitution : Compare 3-fluoro vs. 4-fluoro analogs to evaluate electronic effects on target binding.
- Methyl Group Variations : Replace C3/C5 methyl groups with ethyl or cyclopropyl to probe steric tolerance.
- Boronic Ester Alternatives : Test cyclic boronate esters (e.g., MIDA boronate) for improved pharmacokinetics .
Q. What advanced analytical techniques validate in vitro interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to purified proteins.
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., proteases) to identify binding motifs.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Solvent System | Dioxane/H₂O (3:1) | |
| Temperature | 85°C | |
| Reaction Time | 18 hours | |
| Yield | 78–82% |
Q. Table 2. Spectroscopic Data (Key Peaks)
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.25 (s, 6H, CH₃), 5.32 (s, 2H, CH₂) | |
| ¹⁹F NMR | δ -107.33 (m, F) | |
| HRMS (FAB) | m/z 363.1170 [M+H]⁺ |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
